Methyl 4-{[(1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-2-yl)carbonyl]amino}benzoate
Description
Methyl 4-{[(1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-2-yl)carbonyl]amino}benzoate is a tricyclic heterocyclic compound featuring a pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine core substituted with a 1-methyl group, a 4-oxo moiety, and a methyl 4-aminobenzoate-linked carboxamide at position 2. Its synthesis typically involves two steps: (1) condensation of 2-chloro-4-oxo-pyrido[1,2-a]pyrimidine-3-carbaldehyde derivatives with methyl glycinate analogs under reflux conditions, followed by (2) hydrolysis of the intermediate methyl ester to the carboxylic acid and subsequent coupling with aromatic amines to form carboxamides . This compound is part of a broader class of pyrido-pyrrolo-pyrimidine derivatives investigated for their biological activities, including antibiofilm properties .
Properties
Molecular Formula |
C20H16N4O4 |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
methyl 4-[(6-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carbonyl)amino]benzoate |
InChI |
InChI=1S/C20H16N4O4/c1-23-15(18(25)21-13-8-6-12(7-9-13)20(27)28-2)11-14-17(23)22-16-5-3-4-10-24(16)19(14)26/h3-11H,1-2H3,(H,21,25) |
InChI Key |
YQDZROBLBPZMCG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC2=C1N=C3C=CC=CN3C2=O)C(=O)NC4=CC=C(C=C4)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[(1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-2-yl)carbonyl]amino}benzoate typically involves multi-step organic reactions. The process begins with the preparation of the core heterocyclic structure, followed by the introduction of the benzoate group. Key steps include:
Formation of the pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the carbonyl group: This step often involves acylation reactions using reagents like acyl chlorides or anhydrides.
Attachment of the benzoate group: This is typically done through esterification reactions using methanol and a suitable acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-2-yl)carbonyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Methyl 4-{[(1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-2-yl)carbonyl]amino}benzoate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies to understand its interactions with enzymes and other proteins, providing insights into its potential therapeutic uses.
Mechanism of Action
The mechanism of action of Methyl 4-{[(1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-2-yl)carbonyl]amino}benzoate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural, synthetic, and functional differences between the target compound and analogous derivatives:
Table 1: Structural and Functional Comparison of Pyrido-Pyrrolo-Pyrimidine Derivatives
Key Observations:
Core Modifications: The target compound and derivatives share the pyrido-pyrrolo-pyrimidine core but differ in R1 (1-methyl vs. 1-benzyl) and R2 (carboxamide vs. ester). The 1-methyl group in the target compound may enhance metabolic stability compared to bulkier benzyl substituents .
Carboxamide Substituents :
- The target compound’s 4-(methoxycarbonyl)phenyl group (benzoate ester) contrasts with ’s aryl carboxamides and ’s 4-isopropylphenyl group. The benzoate ester may improve aqueous solubility relative to purely hydrophobic aryl groups .
Synthetic Routes :
- The target compound’s synthesis mirrors ’s general procedure, emphasizing ester-to-carboxamide conversion. employs similar hydrolysis steps but focuses on diversifying R2 substituents for activity optimization .
The benzoate substituent in the target compound could modulate this activity by altering membrane permeability or enzyme binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
